8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol
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Overview
Description
8-Methyl-8-azabicyclo[321]octane-3-thiol is a bicyclic compound that belongs to the family of tropane alkaloids This compound is characterized by its unique structure, which includes a sulfur atom attached to the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains the necessary stereochemical information. The bicyclic structure is then formed through a series of stereocontrolled reactions . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclic framework or the sulfur atom.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound
Scientific Research Applications
8-Methyl-8-azabicyclo[32
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-: This compound has a hydroxyl group instead of a thiol group and exhibits different chemical reactivity and biological activities.
8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-:
8-Azabicyclo[3.2.1]octane-3,6-diol, diacetate: This compound has two acetoxy groups, which significantly alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDHNEFQCYRUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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